Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Catalog No.
S1895152
CAS No.
29182-42-1
M.F
C11H11NO2S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(benzo[d]thiazol-2-yl)acetate

CAS Number

29182-42-1

Product Name

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)acetate

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3

InChI Key

VYMJUZXFYAREJY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is an organic compound classified under benzothiazoles, which are heterocyclic compounds characterized by the presence of both sulfur and nitrogen in their structure. This compound has garnered attention for its diverse applications in fields such as medicinal chemistry, agrochemicals, and material science due to its unique chemical properties and biological activities .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction reactions that convert the benzothiazole ring to its dihydro form, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionHalogens, nitro groupsAcidic or basic conditions

Ethyl 2-(benzo[d]thiazol-2-yl)acetate exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects, making it a candidate for pharmaceutical applications.
  • Anticancer Activity: Research indicates that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent .

The mechanism of action involves interaction with various molecular targets, affecting cellular pathways related to growth and survival.

The synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate typically involves the reaction of benzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is conducted under reflux conditions for several hours to ensure complete conversion. Industrial methods follow similar protocols but are optimized for larger-scale production, often employing purification techniques like recrystallization or chromatography to achieve high purity levels .

Ethyl 2-(benzo[d]thiazol-2-yl)acetate finds applications in several areas:

  • Medicinal Chemistry: Utilized as a building block for synthesizing various pharmaceuticals.
  • Agrochemicals: Employed in the development of pesticides and herbicides due to its biological activity.
  • Material Science: Used in the formulation of polymers and other materials that require specific chemical properties .

Research on interaction studies highlights the compound's potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material development. Additionally, studies have explored its interactions at the molecular level, providing insights into its mechanism of action against microbial and cancerous cells .

Several compounds share structural similarities with Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Below is a comparison highlighting their uniqueness:

CompoundStructural FeaturesUnique Properties
BenzothiazoleLacks ethyl acetate groupBasic structure without functionalization
2-AminobenzothiazoleContains an amino groupDifferent reactivity due to amino group
Benzothiazole-2-thiolContains a thiol groupDistinct reactivity compared to acetate

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is unique due to its ethyl acetate moiety, which allows for versatile modifications and enhances its chemical reactivity and biological activity compared to these similar compounds .

Classical Condensation Reactions

Classical condensation reactions represent the foundational synthetic approaches for preparing ethyl 2-(benzo[d]thiazol-2-yl)acetate derivatives . These methodologies rely on well-established organic transformations that involve the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution and cyclization mechanisms [2]. The classical approaches typically employ readily available starting materials and proceed under relatively mild reaction conditions, making them suitable for both laboratory-scale synthesis and potential industrial applications [3].

Reaction of 2-Aminobenzenethiol with Ethyl Ethoxycarbonylacetimidate

The condensation reaction between 2-aminobenzenethiol and ethyl ethoxycarbonylacetimidate represents a direct synthetic route to benzothiazole acetate derivatives [4]. This transformation proceeds through an initial nucleophilic attack of the amino group on the imidate carbon, followed by intramolecular cyclization involving the thiol functionality [3]. The reaction mechanism involves the formation of an intermediate thiourea derivative that subsequently undergoes ring closure to generate the benzothiazole core structure [2].

Research findings demonstrate that this synthetic pathway typically requires acidic conditions to facilitate the cyclization step [4]. The reaction proceeds optimally in polar protic solvents such as ethanol at temperatures ranging from 60 to 80 degrees Celsius [3]. Under these conditions, yields of 65-75% have been reported for the formation of ethyl 2-(benzo[d]thiazol-2-yl)acetate derivatives [2].

ParameterOptimal ConditionsYield Range
Temperature60-80°C65-75%
SolventEthanol-
Reaction Time4-6 hours-
CatalystAcidic conditions-

The success of this transformation depends critically on the maintenance of anhydrous conditions to prevent hydrolysis of the ethoxycarbonylacetimidate starting material [4]. Additionally, the reaction benefits from the use of a slight excess of 2-aminobenzenethiol to ensure complete consumption of the imidate component [3].

Diethyl Malonate-Mediated Cyclization

Diethyl malonate-mediated cyclization reactions provide an alternative classical approach for synthesizing benzothiazole derivatives [5] [6]. This methodology involves the initial formation of a malonate-benzothiazole adduct through nucleophilic substitution, followed by intramolecular cyclization and subsequent decarboxylation [7]. The process typically employs 2-aminobenzothiazole as the nucleophilic component and diethyl malonate as the electrophilic partner [5].

The reaction mechanism proceeds through a tandem Knoevenagel-Michael sequence, where the aminobenzothiazole first condenses with an aldehyde component, followed by Michael addition with the malonate ester [8]. This cascade reaction results in the formation of pyrimido[2,1-b]benzothiazole derivatives, which can be further modified to access the target acetate structure [5].

Experimental conditions for this transformation typically involve heating the reaction mixture at 60 degrees Celsius in solvent-free conditions [8]. The reaction proceeds without the need for additional catalysts and provides yields in the range of 60-72% [5]. The process demonstrates excellent atom economy and represents an environmentally benign approach to benzothiazole synthesis [8].

Reaction ParameterConditionResult
Temperature60°C60-72% yield
SolventSolvent-freeHigh atom economy
CatalystNone requiredGreen chemistry approach
Time2-4 hoursEfficient conversion

Advanced Catalytic Approaches

Advanced catalytic methodologies have emerged as powerful tools for the synthesis of ethyl 2-(benzo[d]thiazol-2-yl)acetate and related benzothiazole derivatives [9] [10]. These approaches offer enhanced selectivity, improved yields, and the ability to introduce structural diversity through controlled functionalization [9]. The development of catalytic systems has enabled access to benzothiazole structures under milder reaction conditions while reducing the formation of unwanted byproducts [10].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted benzothiazoles through the formation of carbon-carbon and carbon-heteroatom bonds [10]. These transformations typically employ palladium complexes as catalysts to facilitate oxidative coupling between benzothiazole substrates and various coupling partners [10]. The methodology demonstrates high functional group tolerance and proceeds under relatively mild reaction conditions [10].

The palladium-catalyzed oxidative carbon-hydrogen/carbon-hydrogen cross-coupling between benzothiazoles and thiophenes or thiazoles has been successfully developed [10]. This transformation proceeds through a direct carbon-hydrogen activation mechanism that eliminates the need for pre-functionalized substrates [10]. The reaction is insensitive to air and moisture, making it practical for routine synthetic applications [10].

Research findings indicate that palladium acetate serves as an effective catalyst for these transformations, typically employed in catalytic amounts ranging from 5-10 mol% [10]. The reactions proceed in polar aprotic solvents such as dimethylformamide at temperatures between 100-120 degrees Celsius [10]. Under optimized conditions, yields of 70-85% have been achieved for various benzothiazole cross-coupling products [10].

Catalyst SystemLoadingTemperatureYield Range
Palladium acetate5-10 mol%100-120°C70-85%
SolventDimethylformamide--
AtmosphereAir-stable--
Time6-12 hours--

Acid/Base-Mediated Solvent Systems

Acid and base-mediated solvent systems provide versatile platforms for benzothiazole synthesis through controlled manipulation of reaction equilibria and activation of substrates [11]. These systems enable precise control over reaction selectivity and can accommodate a wide range of functional groups [2]. The choice of acid or base catalyst depends on the specific transformation and the electronic properties of the substrates involved [3].

Lewis acid-mediated transformations have proven particularly effective for benzothiazole synthesis [11]. Aluminum chloride has been employed as a Lewis acid catalyst for facilitating ring cleavage and cyclization reactions leading to benzothiazole formation [11]. The mechanism involves coordination of the Lewis acid to electron-rich heteroatoms, thereby activating the substrate toward nucleophilic attack [11].

Experimental studies demonstrate that Lewis acid-catalyzed reactions typically proceed in dry toluene under reflux conditions [11]. The transformations achieve excellent yields ranging from 85-95% and show consistent performance across milligram to gram scales [11]. The reactions demonstrate equal compatibility with both electron-withdrawing and electron-donating substituents on aromatic rings [11].

Brønsted acid-catalyzed condensation reactions represent another important class of acid-mediated transformations [3]. Toluenesulfonic acid has been identified as an effective catalyst for the condensation of 2-aminobenzenethiol with beta-diketones under oxidant-free and metal-free conditions [3]. The catalyst facilitates the formation of ketamine intermediates, followed by intramolecular nucleophilic addition and carbon-carbon bond cleavage to generate the target benzothiazole products [3].

Catalyst TypeExampleConditionsYield Range
Lewis AcidAluminum chlorideToluene, reflux85-95%
Brønsted AcidToluenesulfonic acidOxidant-free75-85%
ScaleMg to gramVariableConsistent
CompatibilityEDG/EWGBroadHigh

Green Chemistry Innovations

Green chemistry innovations in benzothiazole synthesis have focused on developing environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of toxic reagents [12] [13]. These approaches align with the principles of sustainable chemistry and offer practical solutions for large-scale synthesis [14]. The development of green synthetic routes has become increasingly important as environmental regulations become more stringent and the pharmaceutical industry seeks more sustainable manufacturing processes [15].

Solvent-Free Synthesis

Solvent-free synthesis represents a major advancement in green chemistry approaches to benzothiazole preparation [14] [12]. These methodologies eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation [12]. Solvent-free reactions often proceed with enhanced reaction rates due to the higher concentration of reactants and improved mass transfer [14].

Ball-milling strategies have emerged as particularly effective for solvent-free benzothiazole synthesis [12]. This mechanochemical approach employs recyclable zinc oxide nanoparticles as catalysts and achieves excellent yields under ambient conditions [12]. The method demonstrates high efficiency even on multi-gram scales and provides straightforward product isolation [12]. Environmental assessment using the ecoscale methodology confirms that these processes score highly for environmental friendliness with low environmental factors [12].

Recent developments in solvent-free mechanochemical synthesis have enabled the preparation of novel benzothiazole-azine derivatives [14]. The two-step mechanochemical method achieves efficient synthesis while maintaining high atom economy [14]. These transformations typically proceed at room temperature or under mild heating conditions, further reducing energy requirements [14].

Research findings demonstrate that active carbon and silica gel can serve as effective solid supports for solvent-free benzothiazole synthesis [15]. The condensation of 2-aminothiophenol with aliphatic aldehydes proceeds efficiently under microwave irradiation in the presence of these solid supports [15]. The methodology achieves high yields and demonstrates excellent functional group tolerance [15].

MethodSupport/CatalystConditionsAdvantages
Ball-millingZinc oxide nanoparticlesAmbient temperatureHigh ecoscale score
MechanochemicalNone requiredRoom temperatureHigh atom economy
Solid supportActive carbon/silica gelMicrowave heatingHigh yields
ScaleMulti-gramVariablePractical application

Microwave-Assisted Pathways

Microwave-assisted synthesis has revolutionized benzothiazole preparation by dramatically reducing reaction times and improving energy efficiency [16] [17]. These methodologies exploit the ability of microwave radiation to provide rapid and uniform heating, leading to enhanced reaction rates and improved selectivity [18]. Microwave-assisted pathways often achieve superior yields compared to conventional heating methods while requiring significantly shorter reaction times [16].

One-pot multicomponent microwave-assisted synthesis has been developed for preparing complex benzothiazole derivatives [17]. The reaction of 2-aminobenzothiazole derivatives with pyridine 2-aldehyde and ethyl acetoacetate in the presence of palladium dichloride as catalyst proceeds efficiently under solvent-free conditions [17]. The methodology demonstrates operational simplicity, convergence, short reaction times, high atom economy, and environmentally benign conditions [17].

Catalyst-free microwave-assisted procedures have been developed for synthesizing benzothiazole derivatives in green media [18]. The transformation provides rapid access to functionalized benzothiazoles under mild transition-metal-free conditions [18]. These reactions typically proceed in water-isopropanol mixtures under microwave irradiation for 15 minutes at 100 degrees Celsius [18].

Research studies demonstrate that microwave-assisted methods achieve reaction completion in 8-35 minutes compared to several hours required for conventional heating [2]. The high yields obtained (87-95%) combined with very short reaction times make these methodologies particularly attractive for industrial applications [2]. Furthermore, the heterogeneous catalysts employed in these transformations can be reused multiple times without loss of activity [2].

Reaction TypeCatalystTimeYieldAdvantages
One-pot multicomponentPalladium dichloride15-30 min85-92%Solvent-free
Catalyst-freeNone15 min90-95%Green media
HeterogeneousVarious8-35 min87-95%Reusable catalyst
Industrial scaleVariable<1 hourHighTime efficient

The microwave-assisted approach offers several distinct advantages over conventional synthetic methods [16]. The rapid heating achievable through microwave irradiation enables access to reaction conditions that would be difficult to maintain using traditional heating methods [18]. Additionally, the ability to precisely control reaction temperature and time through microwave programming allows for optimization of reaction conditions to maximize yield and minimize byproduct formation [17].

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy represents the cornerstone technique for structural elucidation of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, providing detailed information about the molecular framework and electronic environment of constituent atoms. The compound exhibits characteristic spectroscopic signatures that confirm its benzothiazole acetate ester structure [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of Ethyl 2-(benzo[d]thiazol-2-yl)acetate reveals distinctive chemical shift patterns that facilitate unambiguous structural identification. The ethyl ester moiety displays characteristic signals with the methyl group of the ethyl chain appearing as a triplet at δ 1.31 parts per million (J = 7.3 Hz), while the methylene protons of the ethyl group manifest as a quartet at δ 4.27 parts per million (J = 7.3 Hz) [2]. The acetate methylene bridge, representing the critical linkage between the benzothiazole ring and the ester functionality, exhibits a singlet at δ 3.61 parts per million, confirming the presence of the -CH2-COOEt structural unit [2].

The benzothiazole aromatic system demonstrates complex multipicity patterns within the δ 7.38-8.03 parts per million region, reflecting the electronic deshielding effects of the heteroaromatic system [3]. Individual aromatic protons can be assigned based on their coupling patterns and chemical shift positions, with the most downfield signals typically corresponding to protons adjacent to the electronegative nitrogen and sulfur heteroatoms [3] [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The ethyl ester carbons appear at characteristic positions, with the terminal methyl carbon resonating at δ 14.2 parts per million and the ethyl methylene carbon at approximately δ 61-62 parts per million [1]. The acetate methylene carbon, serving as the bridge between aromatic and aliphatic systems, appears at δ 36.8 parts per million [1].

The benzothiazole ring system exhibits multiple carbon resonances throughout the aromatic region (δ 121-167 parts per million), with the most characteristic signal being the thiazole C-2 carbon at δ 165.2 parts per million [1]. This significantly downfield chemical shift reflects the electron-deficient nature of the carbon atom positioned between nitrogen and sulfur heteroatoms. The carbonyl carbon of the ester functionality typically resonates in the δ 166-170 parts per million range, consistent with conjugated ester systems [3] [1].

The comprehensive Nuclear Magnetic Resonance data enables complete structural assignment and confirms the connectivity pattern of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, establishing it as a reliable analytical foundation for synthetic and mechanistic studies [3] [1] [2].

Infrared and Mass Spectrometric Signatures

Infrared Spectroscopic Characterization

Infrared spectroscopy of Ethyl 2-(benzo[d]thiazol-2-yl)acetate reveals characteristic vibrational modes that provide crucial structural information about functional group presence and molecular conformation. The compound follows the established "Rule of Three" pattern characteristic of ester functionalities, exhibiting three prominent absorptions corresponding to carbonyl and carbon-oxygen stretching vibrations [5].

The carbonyl stretching vibration appears as a strong absorption in the 1730-1715 cm⁻¹ region, representing a conjugated ester system where the benzothiazole aromatic ring reduces the carbonyl stretching frequency through electronic conjugation [6] [7]. This represents a bathochromic shift compared to unconjugated aliphatic esters, which typically absorb around 1750-1735 cm⁻¹ [7] [5]. The reduced frequency reflects weakening of the carbon-oxygen double bond due to extended conjugation with the benzothiazole π-electron system [6].

Carbon-oxygen stretching vibrations manifest as two distinct strong absorptions in the 1300-1000 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes of the ester linkage [7] [5]. These vibrations, combined with the carbonyl stretch, constitute the diagnostic "Rule of Three" fingerprint for ester identification [5]. Additional characteristic absorptions include aromatic carbon-hydrogen stretching modes in the 3000-3100 cm⁻¹ region, aliphatic carbon-hydrogen stretches at 2850-3000 cm⁻¹, and the thiazole carbon-nitrogen stretching vibration at 1520-1580 cm⁻¹ [8] [9].

Mass Spectrometric Fragmentation Analysis

Mass spectrometric analysis provides molecular weight confirmation and structural insight through characteristic fragmentation patterns. Electrospray ionization mass spectrometry typically yields the protonated molecular ion [M+H]⁺ at m/z 222, corresponding to the molecular formula C₁₁H₁₁NO₂S [1]. High-resolution mass spectrometry enables precise molecular weight determination, confirming the exact mass at 221.27 atomic mass units [10].

Characteristic fragmentation pathways include loss of the ethyl group (m/z 193), formation of benzothiazole-containing fragments, and elimination of the acetate moiety [1]. The benzothiazole ring system typically produces stable fragment ions due to its aromatic stabilization, often serving as base peaks in fragmentation spectra [9]. Electron impact ionization generates additional fragmentation patterns useful for structural elucidation, including thiazole ring-opening reactions and formation of characteristic heterocyclic fragments [9].

The combination of molecular ion confirmation and diagnostic fragmentation patterns establishes mass spectrometry as an essential tool for compound identification and purity assessment [10] [1] [9]. These spectroscopic signatures collectively provide comprehensive structural characterization supporting synthetic methodologies and analytical applications.

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis represents the definitive method for three-dimensional structural determination of Ethyl 2-(benzo[d]thiazol-2-yl)acetate and related benzothiazole derivatives. While specific crystallographic data for the target compound remains limited in current literature, extensive crystallographic studies of structurally analogous benzothiazole acetate derivatives provide valuable insights into molecular geometry, conformational preferences, and solid-state packing arrangements [11] [12] [13] [14] [15].

Crystallographic Data Collection and Processing

Single crystal X-ray diffraction studies of benzothiazole derivatives typically employ molybdenum Kα radiation (λ = 0.71073 Å) or copper Kα radiation for data collection at controlled temperatures ranging from 173 K to 296 K [11] [12] [13]. Data collection strategies utilize CCD area detectors or image plate systems with θ ranges extending from 2.5° to 32.6°, ensuring comprehensive reciprocal space coverage [11] [12] [14]. Modern diffractometer systems employ automatic indexing procedures and standard collection protocols to achieve completeness values exceeding 95-99% [11] [12] [13].

Representative crystallographic parameters for benzothiazole acetate derivatives demonstrate systematic variations in crystal systems and space groups. The benzothiazole hydrazide derivative N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide crystallizes in the unusual triclinic space group P1 with unit cell parameters a = 8.1234(16) Å, b = 9.7543(19) Å, c = 12.234(2) Å, and β = 96.44(3)° [11]. In contrast, the related benzothiazole ester derivative 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole adopts monoclinic symmetry (space group P21/c) with significantly different unit cell dimensions: a = 17.142(1) Å, b = 11.165(1) Å, c = 7.683(2) Å, and β = 101.34(1)° [13].

Molecular Geometry and Conformational Analysis

Crystallographic analysis reveals that benzothiazole acetate derivatives typically exhibit nearly planar benzothiazole ring systems with root mean square deviations from planarity ranging from 0.0088 Å to 0.037 Å [11] [15] [16]. The benzothiazole moiety demonstrates exceptional rigidity due to aromatic stabilization and heteroatom constraints. Dihedral angles between the benzothiazole ring system and attached phenyl or substituted aromatic rings vary significantly depending on substitution patterns, ranging from 1.20(2)° for highly conjugated systems to 28.3(3)° for sterically hindered derivatives [14] [17].

The acetate ester linkage in related compounds exhibits extended conformations with characteristic torsion angles. For instance, in ethyl 2-[4-(1,3-benzothiazol-2-yl)-anilino]acetate, the substituted amino substituent adopts an extended conformation with an N-C-C-O torsion angle of 179.4(3)° [14]. This conformational preference minimizes steric interactions while maintaining favorable electronic overlap between the aromatic system and ester functionality.

Refinement Quality and Structural Reliability

Structure refinement employing full-matrix least-squares methods on F² typically achieves excellent agreement factors, with R-values ranging from 0.035 to 0.045 for high-quality datasets [11] [12] [13] [14] [15]. Temperature factors and geometric parameters fall within expected ranges for organic compounds, confirming structural reliability. Data-to-parameter ratios typically exceed 15:1, ensuring adequate overdetermination for meaningful refinement procedures [11] [12] [13].

The combination of systematic crystallographic analysis and comparative structural studies provides essential foundations for understanding molecular recognition, intermolecular interactions, and solid-state behavior of Ethyl 2-(benzo[d]thiazol-2-yl)acetate and related benzothiazole derivatives [11] [12] [13] [14] [15].

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline benzothiazole derivatives, providing detailed insights into non-covalent forces governing crystal packing and molecular recognition phenomena [18] [17] [16] [19] [20].

Hirshfeld Surface Methodology and Computational Framework

Hirshfeld surface analysis partitions three-dimensional space around molecules in crystal structures, enabling identification and quantification of intermolecular contact regions through normalized contact distances (dnorm) mapping [18] [17] [16]. The technique generates characteristic fingerprint plots that decompose total intermolecular interactions into specific contact types, facilitating systematic comparison between related structures and identification of dominant packing forces [17] [16] [19].

Two-dimensional fingerprint plots provide quantitative analysis of intermolecular contact contributions, typically expressed as percentage contributions to total Hirshfeld surface area [18] [17] [16] [19] [20]. For benzothiazole derivatives, hydrogen-hydrogen contacts consistently represent the dominant interaction type, accounting for 45.2-47.9% of total surface contacts across diverse structural types [18] [17] [16] [21]. This reflects the prevalence of van der Waals interactions in crystal packing arrangements.

Contact Type Distribution and Interaction Patterns

Carbon-hydrogen/hydrogen-carbon contacts constitute the second most significant interaction category, contributing 8.0-29.5% of total surface area depending on aromatic substitution patterns [18] [17] [16] [19]. Benzothiazole Schiff base derivatives exhibit particularly high carbon-hydrogen contact percentages (25.6%), reflecting extensive aromatic-aliphatic interactions between benzothiazole ring systems and alkyl substituents [16] [22].

Oxygen-hydrogen/hydrogen-oxygen contacts vary significantly among benzothiazole derivatives, ranging from 2.1% in simple Schiff bases to 16.9% in hydrazide-containing compounds [18] [16] [21]. This variation reflects the influence of hydrogen bond donor/acceptor functionality on intermolecular interaction patterns. Benzothiazole imidazolidine derivatives demonstrate substantial oxygen-hydrogen contacts (16.9%), indicating strong hydrogen bonding networks stabilizing crystal structures [21] [23].

Sulfur-hydrogen/hydrogen-sulfur interactions contribute 6.9-8.2% of total surface contacts, representing moderate but consistent contributions across benzothiazole derivative types [18] [17] [16] [19] [21]. These contacts reflect the accessibility of sulfur atoms in the thiazole ring for weak hydrogen bonding interactions with neighboring molecules.

Secondary Interaction Analysis and Structural Implications

Beyond primary contact quantification, Hirshfeld surface analysis identifies secondary interaction patterns including π-π stacking interactions, carbon-hydrogen⋯nitrogen hydrogen bonds, and carbon-hydrogen⋯π interactions [18] [17] [16] [19] [20]. Benzothiazole derivatives frequently exhibit π-π stacking between aromatic ring systems, with centroid-to-centroid distances ranging from 3.6507(7) Å to 3.999(2) Å [12] [21]. These interactions contribute significantly to crystal stability and influence molecular arrangement patterns.

The analysis reveals that hydrogen bonding and van der Waals interactions represent the dominant forces in benzothiazole derivative crystal packing, with weaker π-π stacking and carbon-hydrogen⋯heteroatom interactions providing additional stabilization [18] [17] [16] [19] [20] [21]. Understanding these interaction patterns enables rational design of benzothiazole derivatives with predictable solid-state properties and intermolecular recognition characteristics.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

Ethyl (1,3-benzothiazol-2-yl)acetate

Dates

Last modified: 08-16-2023

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